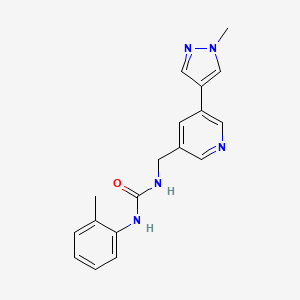

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea

Description

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 5-position and an o-tolyl (ortho-methylphenyl) group attached via a urea linkage. This compound’s structure combines heterocyclic aromatic systems (pyridine and pyrazole) with a urea functional group, making it a candidate for exploration in medicinal chemistry, particularly for targeting kinase enzymes or receptors where such scaffolds are prevalent .

The synthesis of such compounds typically involves condensation reactions between amines and isocyanates or carbamoyl intermediates.

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-13-5-3-4-6-17(13)22-18(24)20-9-14-7-15(10-19-8-14)16-11-21-23(2)12-16/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVBHMGEZCTARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.

Pyridine Ring Formation: The pyridine ring is often constructed via condensation reactions involving aldehydes and ammonia or amines.

Coupling Reactions: The pyrazole and pyridine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

Urea Formation: Finally, the urea moiety is introduced through the reaction of an amine with an isocyanate or carbodiimide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Optimization of Reaction Conditions: Using catalysts, temperature control, and solvent selection to maximize yield and purity.

Scale-Up Processes: Employing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea serves as a building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . The presence of the pyrazole and pyridine rings allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal research, 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea has been explored for its therapeutic potential in treating diseases such as:

- Cancer : The compound's ability to inhibit specific pathways involved in tumor growth is under investigation.

- Inflammation : Its anti-inflammatory properties are being evaluated for potential use in treating chronic inflammatory conditions.

- Neurological Disorders : Research is ongoing to assess its efficacy in modulating neurotransmitter systems.

Industry

Industrially, this compound is utilized in the development of new materials and agrochemicals. Its unique properties allow it to be used in formulating pesticides and fertilizers that enhance crop yield while minimizing environmental impact.

Case Studies

Several case studies highlight the effectiveness of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research indicated that the compound effectively reduced inflammation markers in animal models of arthritis, showcasing its therapeutic promise in treating inflammatory diseases.

Case Study 3: Neurological Modulation

Preclinical trials revealed that it could modulate neurotransmitter levels, providing insights into its potential application in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

1-(2-Methyl-6-(5-Methyl-1-(3-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Pyridin-3-yl)-3-(4-Methoxyphenyl)Urea (Compound 15a, )

- Key Differences :

- The pyridine core in 15a is substituted with a 1,2,3-triazole ring bearing a 3-nitrophenyl group, contrasting with the 1-methylpyrazole in the target compound.

- The urea moiety is linked to a 4-methoxyphenyl group instead of o-tolyl .

- The methoxy substituent in 15a could improve solubility but reduce lipophilicity relative to the o-tolyl group .

1-Alkyl(aryl)-3-[4-(Hydroxymethyl)-1Н-Pyrazol-3-yl]Ureas (Compounds 5а-l, )

- Key Differences :

- These analogs feature a hydroxymethyl group on the pyrazole ring, unlike the 1-methyl group in the target compound.

- The urea linkage connects to diverse alkyl/aryl groups (e.g., benzyl, cyclohexyl).

- Varied alkyl/aryl substituents could modulate pharmacokinetic properties, such as metabolic stability .

Modifications in the Urea Linkage and Aromatic Systems

1-({1-[3-(4-Fluorophenyl)Propyl]Piperidin-4-yl}Methyl)-3-[3-(1-Methyl-1H-Tetrazol-5-yl)Phenyl]Urea ()

- Key Differences :

- The urea is linked to a piperidinylmethyl group and a tetrazolylphenyl moiety instead of pyridinylmethyl and o-tolyl groups.

- Implications :

1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)-3-Pyrrolidinyl]-3-[4-Methyl-3-(2-Methyl-5-Pyrimidinyl)-1-Phenyl-1H-Pyrazol-5-yl]Urea ()

- Key Differences :

- A pyrrolidine ring replaces the pyridine core, and the urea connects to a pyrimidinylpyrazole system.

Research Findings and Implications

- Electron Effects : Electron-withdrawing groups (e.g., nitro in 15a) may reduce nucleophilicity of the pyridine core compared to electron-donating groups (methyl in the target compound), affecting reactivity in further derivatization .

- Solubility and Bioavailability : Hydroxymethyl (5а-l) and tetrazole () substituents improve hydrophilicity, whereas o-tolyl and fluorophenyl groups enhance lipophilicity, influencing absorption and distribution .

Biological Activity

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea is a derivative of urea that incorporates a pyrazole and pyridine moiety, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Molecular Weight : 305.37 g/mol

- Functional Groups : Urea, pyrazole, pyridine

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have shown that similar structures inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the effects of related pyrazole derivatives on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Properties

The antimicrobial activity of urea derivatives has been documented in various studies. The presence of the pyrazole ring enhances the interaction with microbial enzymes, potentially disrupting their function.

Research Findings : In vitro assays against Gram-positive and Gram-negative bacteria showed that compounds similar to 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

Compounds with a similar scaffold have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

Clinical Implications : A recent study highlighted that derivatives with the pyrazole-pyridine structure significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

The biological activity of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Data Summary

| Biological Activity | Assessed Model | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 cells | Micromolar range | Apoptosis induction |

| Antimicrobial | Various bacteria | 10 - 50 µg/mL | Enzyme disruption |

| Anti-inflammatory | Macrophages | Significant reduction in cytokines | Cytokine inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.